molecular formula C9H7BrFN3 B12434358 5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine

5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B12434358
M. Wt: 256.07 g/mol
InChI Key: NXJXUNYPMGPFHV-UHFFFAOYSA-N
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Description

5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a pyrazole ring substituted with a 3-bromo-4-fluorophenyl group, making it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 3-bromo-4-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine is unique due to the combination of the bromo and fluoro substituents on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological and chemical properties .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(3-bromo-4-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

NXJXUNYPMGPFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Br)F

Origin of Product

United States

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